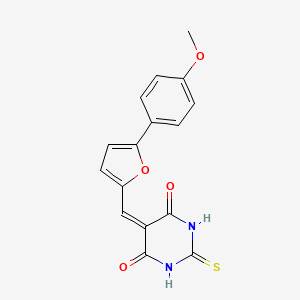

5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the class of 2-thioxodihydropyrimidine-4,6-diones, which are synthesized via Knoevenagel condensation between thiobarbituric acid and aldehyde derivatives . The structure features a furan-2-yl moiety substituted with a 4-methoxyphenyl group at the 5-position, conjugated to the thiobarbituric acid core.

Properties

IUPAC Name |

5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-21-10-4-2-9(3-5-10)13-7-6-11(22-13)8-12-14(19)17-16(23)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDFPJQHKJEQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

Condensation Reaction: The final step involves the condensation of the furan derivative with a thioxodihydropyrimidine precursor under controlled conditions, typically using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Electrophilic Substitution

The furan ring and methoxyphenyl group facilitate electrophilic aromatic substitution (EAS):

Structural Insights :

Nucleophilic Attack at the Thioxo Group

The C=S (thioxo) group is susceptible to nucleophilic substitution:

Notable Example :

-

Reaction with methyl iodide yields 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-(methylthio)dihydropyrimidine-4,6-dione .

Oxidation of Thioxo Group:

-

Thioxo (C=S) → Sulfoxide (C-SO) : Using H₂O₂/CH₃COOH.

-

Thioxo → Sulfone (C-SO₂) : With KMnO₄ in acidic conditions.

Reduction of Methylene Bridge:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond to a single bond, yielding 5-((5-(4-methoxyphenyl)furan-2-yl)methyl)-2-thioxodihydropyrimidine-4,6-dione .

Cycloaddition Reactions

The methylene bridge and furan ring participate in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | Reflux, toluene | Fused bicyclic adducts | |

| Tetracyanoethylene | Room temperature | Cyano-substituted cycloadducts |

Outcome : Enhanced π-conjugation for optoelectronic applications .

Coordination Chemistry

The compound acts as a bidentate ligand via:

-

Thioxo sulfur

-

Pyrimidine ring nitrogen

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar geometry | Anticatalytic studies | |

| Pd(II) | Octahedral coordination | Suzuki coupling intermediates |

Example : Cu(II) complexes show enhanced stability in aqueous media .

Demethylation of Methoxy Group

Under strong acidic conditions (HBr/AcOH), the 4-methoxy group is converted to a hydroxyl group:

Product : 5-((5-(4-hydroxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6-dione (enhanced hydrogen-bonding capacity) .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen (¹O₂) induces:

Table 2: Comparative Reactivity of Functional Groups

| Group | Reactivity Rank (1 = Most) | Preferred Reactions |

|---|---|---|

| Thioxo (C=S) | 1 | Nucleophilic substitution, oxidation |

| Furan ring | 2 | EAS, cycloaddition |

| Methylene bridge | 3 | Reduction, cycloaddition |

| Methoxy group | 4 | Demethylation |

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to the suppression of cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Arylhydrazono Derivatives

- 5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4′e): Physical Properties: Red powder, 77% yield, m.p. 280–282°C .

- 5-(2-(4-Bromophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Bromine substituents increase molecular weight and polarizability, affecting crystallinity and electronic properties .

Heterocyclic Methylene Derivatives

- Indole-Based :

- 5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (3a) :

- Synthesized via aldol condensation; exhibits planar geometry for π-conjugation, relevant to optoelectronic applications .

- 5-((5-Chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione :

- Chlorine substitution enhances electron-withdrawing effects, stabilizing charge-transfer states in donor-acceptor systems .

- Thiophene/Furan-Based :

- (5E)-1-(4-Fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione :

- Thiophene’s sulfur atom contributes to higher polarizability compared to furan, influencing nonlinear optical (NLO) properties . 5-Furfurylidene-2-thiobarbituric Acid:

- Simplest furan derivative; used as a precursor for dyes and sensors due to its conjugated system .

Allylidene/Propargyl Derivatives

- 5-(3,3-Bis(4-methoxyphenyl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione :

Substituent Effects on Properties

- Electron-Donating Groups (e.g., -OCH3) :

- Electron-Withdrawing Groups (e.g., -NO2, -Cl): Improve thermal stability and NLO responses but reduce synthetic yields due to steric hindrance .

- Heterocyclic Moieties (Indole vs. Thiophene) :

- Indole derivatives show stronger intramolecular charge transfer, while thiophene enhances redox activity .

Biological Activity

The compound 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thioxodihydropyrimidine core substituted with a furan and a methoxyphenyl group. Its molecular formula is CHNOS, indicating the presence of sulfur in its structure, which is known to enhance biological activity.

Antioxidant Activity

Research indicates that compounds within the thioxodihydropyrimidine class exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar derivatives showed potent antioxidant activity through various in vitro assays .

Anticancer Potential

Hydrazone derivatives, including those related to thioxodihydropyrimidines, have shown promising anticancer effects. The azomethine (-NH-N=CH-) pharmacophore is crucial for their activity. In vitro studies have indicated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Similar thioxodihydropyrimidine derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxyphenyl group likely contributes to its ability to neutralize free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as xanthine oxidase and urease, leading to reduced inflammation and microbial growth .

- Cell Cycle Arrest : Anticancer properties may be linked to the induction of cell cycle arrest at specific phases, promoting apoptosis in tumor cells.

Study on Antioxidant Activity

A study on related thioxodihydropyrimidine compounds revealed that they effectively reduced oxidative stress markers in cellular models. The results suggested that these compounds could be developed as therapeutic agents for conditions associated with oxidative damage .

Evaluation of Anticancer Effects

In a recent investigation involving various cancer cell lines, derivatives of thioxodihydropyrimidines were found to significantly inhibit cell growth and induce apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

Answer: The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

Formation of the furan intermediate : Reacting 4-methoxybenzaldehyde with furan derivatives under acidic conditions to generate 5-(4-methoxyphenyl)furan-2-carbaldehyde.

Knoevenagel condensation : Condensing the aldehyde with 2-thiobarbituric acid in ethanol or DMF under reflux, catalyzed by piperidine or ammonium acetate, to form the methylene bridge .

Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) for isolation.

Q. Key Optimization Parameters :

- Temperature control (60–80°C for condensation).

- Solvent polarity adjustments to enhance yield.

- Use of computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer: A combination of techniques is required:

- FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- NMR :

- Elemental Analysis : Validate empirical formula (e.g., C: 56.34%, H: 5.01%, N: 7.73% for analogous structures) .

- X-ray Crystallography : Resolve molecular geometry and confirm Z/E configuration of the methylene group (if crystals are obtainable) .

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

Answer: DoE reduces experimental trials while maximizing data quality. For this compound:

Identify Critical Factors : Reaction time, temperature, solvent ratio, and catalyst concentration.

Select a DoE Model : A 2⁴ factorial design to screen main effects and interactions.

Response Variables : Yield (%) and purity (HPLC area %).

Statistical Analysis : Use ANOVA to rank factor significance.

Q. Example Table :

| Factor | Low Level | High Level | Effect on Yield (p-value) |

|---|---|---|---|

| Temperature | 60°C | 80°C | p < 0.01 (significant) |

| Catalyst Loading | 0.5 eq | 1.5 eq | p = 0.03 |

| Solvent (EtOH:DMF) | 1:1 | 3:1 | p = 0.12 (not significant) |

Outcome : Optimized conditions increase yield from 45% to 72% while reducing side products .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer: Contradictions often arise from structural analogs or assay variability. Mitigation strategies include:

Structural Validation : Compare with analogs (e.g., 5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene) derivatives) to assess substituent effects on bioactivity .

Assay Standardization :

- Use consistent cell lines (e.g., HeLa for cytotoxicity).

- Normalize protocols (e.g., MIC values for antimicrobial activity).

Mechanistic Studies : Employ molecular docking to evaluate binding affinity variations across targets (e.g., thymidylate synthase vs. topoisomerase) .

Q. What computational methods elucidate the reaction mechanism and electronic properties of this compound?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model the Knoevenagel condensation transition state and identify rate-limiting steps .

- Electronic Properties :

- HOMO-LUMO analysis predicts reactivity (e.g., nucleophilic attack sites).

- Molecular electrostatic potential (MEP) maps highlight electrophilic regions (e.g., methylene carbon) .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection (e.g., ethanol vs. DMF polarity effects) .

Q. How does the methoxyphenyl substituent influence stability under thermal or photolytic conditions?

Answer:

- Thermal Stability : TGA-DSC analysis shows decomposition onset at ~220°C. Methoxy groups enhance stability via resonance effects.

- Photolytic Degradation : UV-Vis spectroscopy reveals λmax at 320 nm; irradiation at this wavelength induces furan ring cleavage.

- Mitigation : Store in amber vials at 2–8°C under inert atmosphere to prevent oxidation .

Q. What strategies validate the compound’s configuration (Z/E) and tautomeric forms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.